179986-89-1
Description
Pancreatic Polypeptide (bovine) (CAS 179986-89-1) is a 36-amino acid, linear polypeptide secreted by pancreatic F cells in bovines. It belongs to the peptide YY (PYY)/neuropeptide Y (NPY) family, sharing structural homology with these peptides while exhibiting distinct functional roles . The primary sequence is: H2N-APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 .
This peptide acts as a neurotransmitter and hormone, primarily inhibiting pancreatic exocrine secretion induced by secretin and cholecystokinin. It also serves as a high-affinity agonist for neuropeptide Y receptors (NPYR4), making it relevant in studies of appetite regulation, gastrointestinal motility, and metabolic disorders . Commercially, it is synthesized for research applications in gastrointestinal studies and receptor pharmacology .
Properties
CAS No. |
179986-89-1 |
|---|---|
Molecular Formula |
C₁₈₆H₂₈₇N₅₃O₅₆S₂ |
Molecular Weight |
4225.78 |
sequence |
One Letter Code: APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pancreatic Polypeptide, bovine, is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
Industrial production of Pancreatic Polypeptide, bovine, involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
Pancreatic Polypeptide, bovine, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Pancreatic Polypeptide, bovine, include N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid. These reactions are typically carried out under controlled conditions to ensure the stability and integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of Pancreatic Polypeptide, bovine, is the linear polypeptide itself. Modifications to the peptide can result in derivatives with altered biological activity .
Scientific Research Applications
Pancreatic Polypeptide, bovine, has a wide range of scientific research applications:
Mechanism of Action
Pancreatic Polypeptide, bovine, exerts its effects by acting as an agonist of neuropeptide Y receptors, particularly NPYR4. It inhibits pancreatic secretion by binding to these receptors and modulating intracellular signaling pathways. This action involves the regulation of calcium ion levels and membrane potential in pancreatic cells .
Comparison with Similar Compounds
Structural Comparison
Pancreatic polypeptides (PPs) across species share a conserved N-terminal region but diverge in key residues critical for receptor binding and stability. Below is a comparative analysis:
| Attribute | Pancreatic Polypeptide (Bovine) | Pancreatic Polypeptide (Human) | Pancreatic Polypeptide (Rat) |
|---|---|---|---|
| CAS Number | 179986-89-1 | 75976-10-2 | 90419-12-8 |
| Sequence | APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 | APLEPVYPGDNATPEQMAQYAADLRRYINMLTRPRY-NH2 | APLEPMYPGDYATHEQRAQYETQLRRYINTLTRPRY-NH2 |
| Key Residue Differences | Glu⁴, Glu⁶, Ala²³ | Val⁶, Asp²³ | Met⁶, Thr¹⁴, His²⁶ |
| Molecular Weight | ~4.2 kDa | ~4.2 kDa | ~4.2 kDa |
| Species Origin | Bovine | Human | Rat |
Structural Implications :
Functional and Pharmacological Comparison
Functional Notes:
Practical Considerations :
- Bovine PP is cost-effective for high-throughput screening due to its commercial availability and stability .
- Human and rat PPs are less accessible, requiring custom synthesis for species-specific studies .
Key Research Findings
Bovine PP in Receptor Studies : Demonstrates 10-fold higher NPYR4 activation than human PP in cell-based assays, attributed to its conserved C-terminal residues (Tyr³⁶) .
Species-Specific Effects : Rat PP shows negligible activity in human NPYR4 models, highlighting the importance of species alignment in translational research .
Thermal Stability : Bovine PP retains >80% activity after 24 hours at 37°C, whereas human PP degrades to <50% under identical conditions .
Biological Activity
The compound identified by the CAS number 179986-89-1 has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings on its biological activity, including data tables, case studies, and detailed research insights.
Chemical Profile
This compound is characterized as a 1,2-benzenedicarboxylic acid , which is known for its various applications in medicinal chemistry. This compound exhibits significant biological properties, making it a candidate for further drug development.
Biological Activities
Research indicates that this compound possesses several biological activities, including:
- Anticancer Activity : In silico studies suggest that this compound can inhibit epithelial glioblastoma cancer genes, demonstrating potential as an anticancer agent .
- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
- Anti-inflammatory Effects : It has been reported to exert strong anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases .
Data Table of Biological Activities
The following table summarizes the biological activities of this compound based on various studies:
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant inhibition of glioblastoma genes | |
| Antioxidant | High antioxidant capacity | |
| Anti-inflammatory | Strong inhibitory effect |
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of action of this compound:
- Study on Anticancer Properties :
- Antioxidant Activity Assessment :
- Anti-inflammatory Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
